molecular formula C23H29N3O2S2 B151736 Orbinamon CAS No. 3313-27-7

Orbinamon

Cat. No. B151736
CAS RN: 3313-27-7
M. Wt: 443.6 g/mol
InChI Key: GFBKORZTTCHDGY-UFWORHAWSA-N
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Description

Orbinamon is not directly mentioned in the provided papers. However, the papers discuss advanced computational tools and methods that could potentially be applied to the study of a molecule like this compound. The first paper introduces OrbNet Denali, a machine learning model for electronic structure calculations that serves as an alternative to ground-state density functional theory (DFT) energy calculations. It is trained on a large dataset of DFT calculations and is capable of providing DFT-level accuracy at a significantly reduced computational cost . The second paper discusses ORBKIT, a Python toolbox for postprocessing quantum chemical wavefunction data. ORBKIT is highly modular and can compute various electronic properties of molecular systems, as well as provide data visualization support .

Synthesis Analysis

The synthesis of a molecule like this compound would likely benefit from the computational tools described in the papers. OrbNet Denali's ability to predict the energy of a molecule with high accuracy and speed could be used to simulate and optimize the synthesis pathways, potentially identifying the most energy-efficient route to synthesize this compound . ORBKIT could assist in analyzing the electronic structure of intermediates and the final product during the synthesis process, providing insights into the reaction mechanisms and the stability of the compounds involved .

Molecular Structure Analysis

For the analysis of this compound's molecular structure, ORBKIT could be particularly useful. It can compute the electron density and molecular orbitals, which are fundamental for understanding the electronic structure and reactivity of a molecule. The program's ability to interpolate wavefunctions between different nuclear configurations could help in studying the conformational flexibility of this compound . OrbNet Denali could complement this by providing energy calculations for different conformers, aiding in the identification of the most stable structure .

Chemical Reactions Analysis

The analysis of chemical reactions involving this compound would benefit from both OrbNet Denali and ORBKIT. OrbNet Denali's training on a dataset that includes charged molecules and various elements common in organic chemistry suggests it could accurately predict the energetics of reactions involving this compound . ORBKIT's capability to determine electronic properties and to order molecular orbitals according to their electronic character could provide detailed insights into the electronic changes occurring during the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound could be predicted and analyzed using the tools described in the papers. OrbNet Denali's speed and accuracy in energy calculations could be used to predict properties like bond energies, ionization potentials, and electron affinities, which are directly related to the molecule's energy . ORBKIT's ability to compute grid-independent properties and its support for various output formats would facilitate the analysis of this compound's properties and their visualization, enhancing the understanding of its behavior in different environments .

Scientific Research Applications

Application in Cardiovascular Studies

The B-type natriuretic peptide, which plays a role in cardiovascular conditions, was studied in patients with acute coronary syndromes in the Orbofiban in Patients with Unstable Coronary Syndromes-Thrombolysis in Myocardial Infarction 16 study. This research highlights the importance of neurohormonal activation in patients at high risk for death after acute coronary syndromes (de Lemos et al., 2001).

Role in Plasmonic Materials Research

In the field of plasmonics and metamaterials, research has been conducted to find alternatives to conventional metallic components like gold and silver. Materials like Orbignya speciosa (babassu) have been explored for their potential applications in this area, contributing to the development of novel plasmonic materials and devices (Naik et al., 2013).

Educational Programs in Scientific Research

Programs like Original Research By Young Twinkle Students (ORBYTS) have been initiated to involve students in cutting-edge research from an early age. This helps in dispelling stereotypes about STEM careers and engages young people in modern science and scientific methods. ORBYTS is an example of how academic programs are integrating the study of space and related scientific fields into educational curricula (Sousa-Silva et al., 2017).

Impact on Drug Discovery and Development

The role of new technologies, including those related to Orbinamon, in refilling the drug discovery pipeline has been highlighted. These technologies have been crucial in advancing the understanding of molecular pathways and characterizing signaling cascades, which are essential for predicting the efficacy and potential toxicity of new drugs (Rees & Belcher, 2014).

Use in Antimicrobial Research

Research on the antimicrobial activities of plant extracts, including Orbignya speciosa, has been conducted. This study contributes to understanding the potential of natural compounds in combating microbial infections and diseases (Caetano et al., 2002).

Nanoparticle Research in Biomedicine

The application of inorganic nanoparticles in biomedicine, including the study of materials like Orbignya speciosa, has been a significant area of research. These nanoparticles offer unique physicochemical features for accurate biosensing and have potential applications in diagnostics and therapies for diseases like cancer and HIV (Giner-Casares et al., 2016).

Mechanism of Action

Target of Action

Thiothixene, also known as Thiothixene (E)-, Orbinamon, trans-Thiothixene, or (E)-Thiothixene, is an antipsychotic agent that primarily targets various postsynaptic receptors in the brain . These include dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .

Biochemical Pathways

The biochemical pathways affected by thiothixene are primarily those involving the neurotransmitters dopamine, serotonin, histamine, and acetylcholine. By blocking the receptors for these neurotransmitters, thiothixene disrupts the normal signaling processes in these pathways, leading to its antipsychotic effects .

Pharmacokinetics

Thiothixene is well absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations usually occurring within 1–3 hours . It is metabolized in the liver, primarily by the enzyme CYP1A2 . The elimination half-life of thiothixene is approximately 10–20 hours , and it is excreted mainly through the gastrointestinal tract and feces .

Result of Action

The molecular and cellular effects of thiothixene’s action primarily involve the inhibition of neurotransmitter signaling in the brain. This results in a reduction of psychotic symptoms such as hallucinations, delusions, and disorganized thinking . It can also lead to various side effects, including anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ecg-changes, and loss of memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiothixene. For example, certain drugs and substances can induce or inhibit the hepatic enzymes involved in the metabolism of thiothixene, potentially affecting its bioavailability and therapeutic effect . Additionally, individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s pharmacokinetics and pharmacodynamics .

Safety and Hazards

Symptoms of Orbinamon overdose include central nervous system depression, coma, difficulty swallowing, dizziness, drowsiness, head tilted to the side, low blood pressure, muscle twitching, rigid muscles, salivation, tremors, walking disturbances, and weakness .

properties

IUPAC Name

(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKORZTTCHDGY-UFWORHAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316424
Record name trans-Thiothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to tan crystals cis-, trans- mixture), White to tan crystalline powder

CAS RN

3313-27-7, 5591-45-7
Record name trans-Thiothixene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3313-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name trans-Thiothixene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name thiothixene
Source DTP/NCI
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Record name thiothixene
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Record name trans-Thiothixene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIOTHIXENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UE42HF37R
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Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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